(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate
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Overview
Description
The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate is a complex organic molecule that features a unique combination of functional groups, including an isoxazole ring, a benzamido group, and a dihydrobenzo[b][1,4]dioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Isoxazoles
Isoxazole rings are found in a variety of biologically active molecules. They are known to exhibit a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer effects .
Benzodioxins
Benzodioxin is a type of chemical compound that is part of the ether family. It is found in several biologically active molecules and can contribute to various types of biological activity .
Amides
The presence of an amide group in a molecule can contribute to its biological activity. Amides are common in a variety of drugs and biologically active compounds, and they can interact with biological systems in numerous ways .
Pharmacokinetics
Without specific information on the compound, it’s difficult to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can be influenced by many factors including the compound’s size, polarity, solubility, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the cyclization of an appropriate oxime with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the alkylation of a phenolic hydroxyl group with a suitable alkylating agent, followed by cyclization to form the dihydrobenzo[b][1,4]dioxin structure.
Coupling with Benzamidoacetate: The final step involves the esterification of the isoxazole intermediate with benzamidoacetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring and the dihydrobenzo[b][1,4]dioxin moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamido group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
The compound (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde: Similar structure but with an aldehyde group instead of the benzamidoacetate moiety.
4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one: Contains a pyridazinone ring instead of the isoxazole ring.
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Similar dihydrobenzo[b][1,4]dioxin moiety but with an amine group.
Uniqueness
The uniqueness of (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-benzamidoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-20(12-22-21(25)14-4-2-1-3-5-14)28-13-16-11-18(29-23-16)15-6-7-17-19(10-15)27-9-8-26-17/h1-7,10-11H,8-9,12-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHDBRQDVMAFPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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